2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a triazole ring, sulfonyl group, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isothiocyanate with 4-methylphenylmethylamine to form an intermediate, which is then reacted with 4-methyl-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nitric acid, sulfuric acid, bromine, chloroform.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure but different functional groups.
4-methylphenyl isothiocyanate: Shares the 4-methylphenyl group but lacks the triazole and sulfonyl groups.
4-methyl-1,2,4-triazole-3-thiol: Contains the triazole and thiol groups but lacks the sulfonyl and acetamide groups.
Uniqueness
2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its combination of a triazole ring, sulfonyl group, and aromatic rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H25N5O3S2 |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O3S2/c1-15-5-9-17(10-6-15)22-20(27)14-30-21-24-23-19(25(21)3)13-26(31(4,28)29)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3,(H,22,27) |
InChI Key |
TWYDHWDJMMSXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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